(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dimethylamino group: This step involves the reaction of the pyrazole intermediate with dimethylamine under suitable conditions.
Formation of the enone structure: This can be done by reacting the intermediate with an appropriate aldehyde or ketone under basic or acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the enone structure to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrazole rings are often studied as ligands in catalytic systems.
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biological Probes: It might be used as a probe to study biological processes or as a part of diagnostic assays.
Industry
Agriculture: Similar compounds are sometimes used in the development of agrochemicals, such as pesticides or herbicides.
Polymers: The compound could be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one: Lacks the 1,3-dimethyl substitution on the pyrazole ring.
(2E)-3-(dimethylamino)-1-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Has additional methyl groups on the pyrazole ring.
Uniqueness
The unique combination of the dimethylamino group and the 1,3-dimethyl substitution on the pyrazole ring might confer specific properties, such as enhanced stability or unique reactivity, making it distinct from similar compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCURTZQORVTP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.